molecular formula CF3CFHCF2OCH2COOH<br>C5H4F6O3 B12620465 (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid CAS No. 919005-38-2

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid

Cat. No.: B12620465
CAS No.: 919005-38-2
M. Wt: 226.07 g/mol
InChI Key: WHGFMLVGYMAHGO-UHFFFAOYSA-N
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Description

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid is a fluorinated carboxylic acid characterized by a hexafluoropropoxy (-OC₃F₆H) group attached to an acetic acid backbone. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are notable for their thermal stability, chemical resistance, and surfactant properties. Structurally, the hexafluoropropoxy group introduces significant electronegativity and hydrophobicity, influencing its solubility and environmental behavior.

The compound has been utilized in industrial applications, including fluoropolymer synthesis (e.g., as a surfactant or processing aid) and agrochemical formulations. For example, derivatives such as lufenuron and noviflumuron, which contain the hexafluoropropoxy moiety, are commercial insecticides .

Properties

CAS No.

919005-38-2

Molecular Formula

CF3CFHCF2OCH2COOH
C5H4F6O3

Molecular Weight

226.07 g/mol

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxy)acetic acid

InChI

InChI=1S/C5H4F6O3/c6-3(4(7,8)9)5(10,11)14-1-2(12)13/h3H,1H2,(H,12,13)

InChI Key

WHGFMLVGYMAHGO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid typically involves the reaction of hexafluoropropanol with acetic acid derivatives under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

(1,1,2,3,3,3-Hexafluoropropoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,2,3,3,3-Hexafluoropropoxy)acetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the stabilization of certain molecular structures. The pathways involved often include the formation of stable complexes with target molecules, preventing their normal function .

Comparison with Similar Compounds

Key Research Findings

  • Environmental Presence : Perfluoroether carboxylic acids, including this compound derivatives, have been detected globally in surface waters, with concentrations ranging from 0.1–50 ng/L .
  • Regulatory Status : The EU and EPA are increasingly scrutinizing short-chain PFAS like HFPO-DA, though specific regulations for this compound remain under development .

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